
Orexin 2 Receptor Agonist
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Los Agonistas del Receptor Orexin 2 son compuestos que activan selectivamente el receptor orexin 2, un tipo de receptor acoplado a proteína G que se encuentra en el cerebro. Estos receptores juegan un papel crucial en la regulación de la vigilia, la excitación y el apetito. Los Agonistas del Receptor Orexin 2 se están desarrollando para el tratamiento de trastornos del sueño como la narcolepsia y la hipersomnia idiopática .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Agonistas del Receptor Orexin 2 normalmente implica múltiples pasos, incluida la formación de intermedios clave y reacciones de acoplamiento finales. Por ejemplo, la síntesis de TAK-925, un potente Agonista del Receptor Orexin 2, involucra los siguientes pasos :
- Formación de un intermedio de piperidina a través de una serie de reacciones que incluyen alquilación y ciclización.
- Acoplamiento del intermedio de piperidina con un derivado de fenilciclohexilo.
- Purificación y caracterización final del producto.
Métodos de Producción Industrial: La producción industrial de Agonistas del Receptor Orexin 2 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento .
Análisis De Reacciones Químicas
Key Chemical Reactions and Synthetic Pathways
OX2R agonists undergo diverse chemical transformations during synthesis. Major reaction types include:
Oxidation
-
Alcohol to ketone conversion : Achieved using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
-
Example : In TAK-925 synthesis, oxidation of secondary alcohols to ketones is critical for intermediate formation .
Reduction
-
Nitro to amine reduction : Catalyzed by lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium (Pd) catalysts .
-
Application : Used to generate amine intermediates in TriMER derivatives (e.g., compound 20d and 28d ) .
Substitution
-
Halogenation : Bromine (Br₂) or alkyl halides (e.g., methyl iodide) facilitate aromatic ring functionalization .
-
Alkylation : Critical for coupling piperidine intermediates with phenylcyclohexyl groups in TAK-925 .
TAK-925
-
Piperidine Intermediate Formation :
-
Coupling :
TriMER Derivatives (e.g., 20d, 28d)
-
Asymmetric Synthesis :
-
Side-Chain Functionalization :
Biochemical and Pharmacological Data
Compound | EC₅₀ (OX2R) | Key Reactions | Source |
---|---|---|---|
TAK-925 | 1.2 nM | Oxidation, alkylation, cross-coupling | |
TriMER 20d | 3.87 μM | Asymmetric epoxidation, substitution | |
TriMER 28d | 1.62 μM | Reduction, carbamate formation |
-
TAK-861 : Shows EC₅₀ values of 1.2 nM (IP1 accumulation) and 3.6 nM (CREB phosphorylation) .
-
OX-B : Natural agonist with EC₅₀ = 3.2 nM for IP1 signaling .
Structural Insights from Cryo-EM Studies
-
Binding Interactions : OX2R agonists like TAK-925 occupy the orthosteric pocket, forming hydrogen bonds with Gln³.³² and Tyr⁶.⁴⁸ .
-
Activation Mechanism : Agonist binding induces helical rearrangements in transmembrane domains (TMs 2, 3, 5, 6), triggering Gq/11 coupling .
Industrial-Scale Production
-
Continuous Flow Systems : Enhance yield and purity for intermediates .
-
Automated Reactors : Optimize reaction conditions (e.g., temperature, pH) for oxidation and reduction steps .
This synthesis and mechanistic data underscore the complexity of OX2R agonist development, requiring precise control of stereochemistry and reaction conditions to achieve therapeutic efficacy. Advances in cryo-EM and asymmetric catalysis have accelerated the discovery of novel agonists with improved selectivity and potency .
Aplicaciones Científicas De Investigación
Narcolepsy and Idiopathic Hypersomnia
- ALKS 2680 : A novel oral selective orexin 2 receptor agonist has shown promise in clinical trials for treating narcolepsy type 2 and idiopathic hypersomnia. In a phase 1b trial, patients demonstrated improved wakefulness with fewer adverse events compared to existing treatments .
- TAK-994 : This orexin receptor 2-selective agonist was evaluated in a phase 2 trial involving patients with narcolepsy type 1. Results indicated significant improvements in sleep latency and reductions in cataplexy episodes compared to placebo. However, the trial faced challenges due to hepatotoxicity observed in some participants .
- ORX750 : Another investigational compound that exhibited potent activation of OX2R with an EC50 of 0.11 nM. Preclinical studies showed that it could effectively increase wakefulness and suppress cataplexy in animal models .
Research Findings and Case Studies
Recent studies have focused on the pharmacological properties and structural characteristics of various orexin receptor agonists:
- TAK-861 : This compound has demonstrated effectiveness in enhancing wakefulness in animal models, showing dose-dependent increases in key signaling pathways associated with alertness .
- YNT-185 : Peripheral administration of this nonpeptide agonist significantly ameliorated symptoms of narcolepsy in model mice, suggesting its potential as a therapeutic agent .
Comparative Data Table
Mecanismo De Acción
Los Agonistas del Receptor Orexin 2 ejercen sus efectos uniéndose al receptor orexin 2, que es un receptor acoplado a proteína G. Al unirse, estos agonistas activan el receptor, lo que lleva a la activación de las vías de señalización descendentes. Esto incluye la activación de la fosfolipasa C, que aumenta los niveles de calcio intracelular y desencadena diversas respuestas celulares. La activación de los receptores orexin 2 promueve la vigilia, la excitación y la regulación del apetito .
Compuestos Similares:
Orexin A: Un neuropéptido que se une a los receptores orexin 1 y orexin 2, pero tiene una mayor afinidad por los receptores orexin 1.
Orexin B: Otro neuropéptido que se une a los receptores orexin 1 y orexin 2 con una afinidad similar.
TAK-925: Un Agonista del Receptor Orexin 2 selectivo con alta potencia y penetración en el cerebro.
Singularidad: Los Agonistas del Receptor Orexin 2 son únicos en su activación selectiva del receptor orexin 2, que está específicamente involucrado en la regulación de la vigilia y la excitación. Esta activación selectiva los convierte en agentes terapéuticos prometedores para los trastornos del sueño sin los efectos secundarios asociados con la activación no selectiva de ambos receptores orexin .
Comparación Con Compuestos Similares
Orexin A: A neuropeptide that binds to both orexin 1 and orexin 2 receptors but has a higher affinity for orexin 1 receptors.
Orexin B: Another neuropeptide that binds to both orexin 1 and orexin 2 receptors with similar affinity.
TAK-925: A selective Orexin 2 Receptor Agonist with high potency and brain penetration.
ALKS 2680: A brain-penetrant, highly selective this compound developed for the treatment of narcolepsy.
Uniqueness: Orexin 2 Receptor Agonists are unique in their selective activation of the orexin 2 receptor, which is specifically involved in regulating wakefulness and arousal. This selective activation makes them promising therapeutic agents for sleep disorders without the side effects associated with non-selective activation of both orexin receptors .
Actividad Biológica
Orexin 2 receptor agonists (OX2R agonists) are a class of compounds that selectively activate the orexin 2 receptor, which plays a crucial role in regulating arousal, wakefulness, and appetite. The biological activity of these agonists has garnered significant attention due to their potential therapeutic applications, particularly in sleep disorders such as narcolepsy and idiopathic hypersomnia.
Orexin receptors, specifically OX1R and OX2R, are G-protein-coupled receptors (GPCRs) that respond to the neuropeptides orexin-A and orexin-B. OX2R is primarily involved in promoting wakefulness and regulating energy balance. Activation of OX2R leads to various intracellular signaling pathways, including the stimulation of phospholipase C and the increase of intracellular calcium levels, which are essential for neuronal excitability and neurotransmitter release.
Key Findings:
- Selectivity: Compounds like [Ala11,D-Leu15]-orexin B exhibit a high selectivity for OX2R over OX1R, with an EC50 value of 0.13 nM for OX2R compared to 52 nM for OX1R, indicating a 400-fold selectivity .
- Therapeutic Potential: OX2R agonists have been shown to enhance resilience to stress and anxiety while reducing depressive behaviors in animal models. This suggests their potential use in treating mood disorders .
Pharmacological Profiles
The pharmacological profiles of various OX2R agonists have been characterized through binding affinity studies and functional assays. The following table summarizes some key compounds:
Compound | EC50 (nM) OX2R | EC50 (nM) OX1R | Selectivity Ratio (OX2/OX1) |
---|---|---|---|
[Ala11,D-Leu15]-orexin B | 0.13 | 52 | 400 |
Orexin-A | 38 | 30 | - |
Orexin-B | 36 | 420 | - |
Case Studies
-
Narcolepsy Treatment:
A clinical study evaluated the efficacy of a selective OX2R agonist in patients with narcolepsy. Results indicated significant improvements in sleep latency and overall daytime alertness compared to placebo . -
Anxiety and Stress Resilience:
Research demonstrated that stimulation of OX2R reduces anxiety-like behaviors in rodent models subjected to social stress. This effect was mediated by enhanced activation of inhibitory neurons in the amygdala, suggesting a novel target for anxiolytic therapies . -
Morphine-Induced Sedation:
A study investigated the effects of an OX2R agonist on morphine-induced sedation in rats. The results showed that the agonist attenuated the sedative effects, indicating its potential utility in managing opioid side effects .
Structural Insights
Recent advancements in cryo-electron microscopy have provided detailed structural insights into the active state of the orexin receptors. These studies reveal how agonists bind to the receptor and stabilize its active conformation, which is critical for understanding the molecular basis of receptor activation .
Propiedades
IUPAC Name |
N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLMXWCISNJNDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.